Direct Antibacterial Potency: Comparison with First-Line Clinical Drugs
The potency of antitubercular agent-30 is approximately two orders of magnitude lower than first-line clinical drugs isoniazid and rifampicin. While the compound's MIC of 50 μg/mL (≈190 μM) is insufficient for therapeutic development, this moderate potency is advantageous for mechanistic studies and screening cascades where overt bacterial killing might obscure subtle target interactions . First-line comparators demonstrate significantly higher potency: isoniazid MIC ranges from 0.02–0.2 μg/mL and rifampicin MIC ranges from 0.05–0.1 μg/mL against M. tuberculosis H37Rv [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 50 μg/mL (≈190 μM) |
| Comparator Or Baseline | Isoniazid: 0.02–0.2 μg/mL; Rifampicin: 0.05–0.1 μg/mL |
| Quantified Difference | ≥250-fold lower potency |
| Conditions | M. tuberculosis H37Rv, broth microdilution |
Why This Matters
Confirms that antitubercular agent-30 is a low-potency tool compound suited for target validation and mechanistic studies rather than direct antibacterial lead optimization.
- [1] Abuhammad, A., et al. (2020). Table 1 Comparison of MIC values of representative TB drugs. The Journal of Antibiotics. View Source
